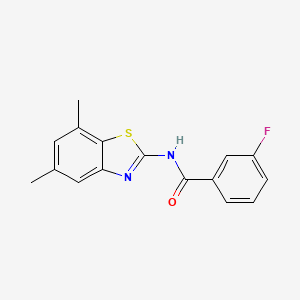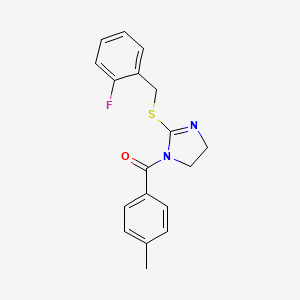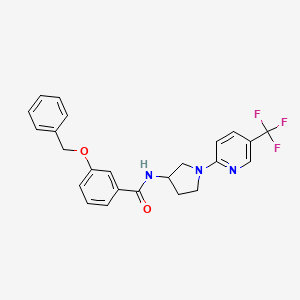
3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been investigated to determine its biochemical and physiological effects. In
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : A study by Qin, Jennings, and Puddephatt (2002) described the synthesis of macrocyclic gold complexes, showcasing the application of similar compounds in creating polymers with unique helical structures (Qin, Jennings, & Puddephatt, 2002).
Characterization of Derivatives : Srivastava et al. (2017) explored the properties of pyridyl substituted benzamides, demonstrating their luminescent properties and multi-stimuli-responsive nature, which is relevant for developing materials with specific optical characteristics (Srivastava et al., 2017).
Polymer Research
- Conducting Polymers : Sotzing et al. (1996) investigated conducting polymers derived from bis(pyrrol-2-yl) arylenes. Their work highlights the potential of pyrrolidinyl compounds in developing low oxidation potential monomers for advanced polymer applications (Sotzing et al., 1996).
Medicinal Chemistry
Antimicrobial Activity : Research by Naganagowda and Petsom (2011) focused on the synthesis of quinazolinone derivatives and their antimicrobial activity, indicating the role of pyrrolidinyl compounds in developing new antibacterial agents (Naganagowda & Petsom, 2011).
Electrochemical Activity : Lu et al. (2014) studied the electrochemical polymerization of pyrrole containing TEMPO side chains, showing the electrocatalytic potential of these compounds in chemical transformations (Lu et al., 2014).
KCNQ2/Q3 Potassium Channel Openers : Amato et al. (2011) discovered N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, illustrating the application of similar compounds in treating epilepsy and pain (Amato et al., 2011).
Fluorescence and Luminescence Studies
- Blue Fluorescence : Yamaji et al. (2017) synthesized benzamides having pyridine and other moieties, contributing to the understanding of blue fluorescence in solid states, which has implications in the development of luminescent materials (Yamaji et al., 2017).
特性
IUPAC Name |
3-phenylmethoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2/c25-24(26,27)19-9-10-22(28-14-19)30-12-11-20(15-30)29-23(31)18-7-4-8-21(13-18)32-16-17-5-2-1-3-6-17/h1-10,13-14,20H,11-12,15-16H2,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVJQTRBCPKJAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
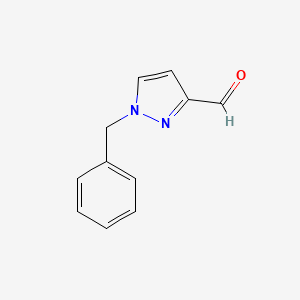
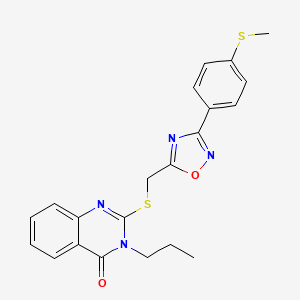
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)
![2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2386168.png)
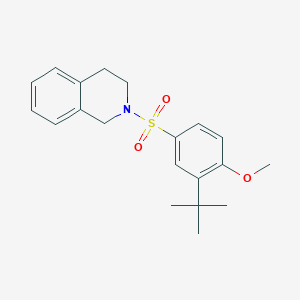
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2386170.png)

![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)
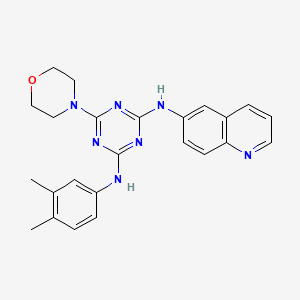
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2386178.png)
![2-[1-(4-Methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2386180.png)
![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)
